molecular formula C19H14N2O4 B12412713 4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one

4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one

Cat. No.: B12412713
M. Wt: 334.3 g/mol
InChI Key: IIRFKVBIPSSOHC-UHFFFAOYSA-N
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Description

4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one is a synthetic hybrid compound designed for pharmaceutical and life sciences research. It incorporates two privileged pharmacophores: a coumarin scaffold and a 1,2,4-oxadiazole ring. Coumarin derivatives are extensively studied for their diverse biological activities and applications, which include serving as fluorescent probes, food additives, and polymer chemistry. Numerous coumarin-based compounds have demonstrated significant bioactivity profiles, including anticancer, anti-inflammatory, and antimicrobial properties . The 1,2,4-oxadiazole moiety is a well-known aromatic heterocycle valued in medicinal chemistry for its metabolic stability and role as a bioisostere, contributing to a wide range of pharmacological effects . The strategic combination of these structures in a single molecule makes this compound a high-value intermediate for researchers investigating new therapeutic agents, particularly in oncology, infectious diseases, and neuroscience. It is also a candidate for the development of advanced fluorescent tags and materials science applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C19H14N2O4

Molecular Weight

334.3 g/mol

IUPAC Name

4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one

InChI

InChI=1S/C19H14N2O4/c1-12-9-18(22)24-16-10-14(7-8-15(12)16)23-11-17-20-19(25-21-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

IIRFKVBIPSSOHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=NOC(=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 7-Hydroxy-4-Methylcoumarin

The foundational step employs the Pechmann condensation, where resorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid. The reaction proceeds via acid-catalyzed cyclodehydration, yielding 7-hydroxy-4-methylcoumarin as a pale yellow solid. Key parameters include:

  • Molar ratio : 1:1 (resorcinol to ethyl acetoacetate)
  • Temperature : Maintained below 100°C during exothermic mixing
  • Isolation : Precipitation in ice-water, filtration, and recrystallization in ethanol
  • Yield : 75.2%

Characterization by IR spectroscopy confirms the loss of resorcinol’s hydroxyl stretch (3200–3600 cm⁻¹) and the emergence of the coumarin carbonyl peak at 1801 cm⁻¹.

Formation of Ethyl [4-Methyl-2-Oxo-2H-Chromen-7-yl)Oxy]Acetate

The 7-hydroxy group undergoes alkylation with ethyl chloroacetate in dimethylformamide (DMF) using potassium carbonate as a base:

  • Reagents : 7-hydroxy-4-methylcoumarin, ethyl chloroacetate (4:1 molar ratio), K₂CO₃
  • Conditions : Reflux at 80–90°C for 48 hours
  • Workup : Dilution with water, extraction with ethyl acetate, solvent evaporation
  • Yield : 67%

IR analysis reveals the acetate carbonyl at 1795 cm⁻¹ and ether linkage (C–O–C) at 1288 cm⁻¹.

Conversion to 2-[(4-Methyl-2-Oxo-2H-Chromen-7-yl)Oxy]Acetohydrazide

The ethyl ester is treated with hydrazine hydrate in ethanol to form the hydrazide:

  • Reagents : Ethyl [4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, excess hydrazine hydrate (3:1 molar ratio)
  • Conditions : Reflux at 60–80°C for 24 hours
  • Yield : 55%

The IR spectrum shows N–H stretches at 3205–3331 cm⁻¹ and a hydrazide carbonyl at 1662 cm⁻¹.

Cyclization to 4-Methyl-7-[(5-Phenyl-1,2,4-Oxadiazol-3-yl)Methoxy]Chromen-2-One

The hydrazide reacts with benzoic acid derivatives in the presence of phosphoryl chloride (POCl₃):

  • Reagents : Acetohydrazide, substituted benzoic acid (1:2 molar ratio), POCl₃
  • Conditions : Reflux in ethanol for 24 hours
  • Workup : Precipitation in cold water, filtration, recrystallization in ethanol
  • Yield : 65–68%

Key spectral data includes:

  • ¹H NMR : Aromatic protons at δ 7.2–7.8 ppm, O–CH₂ singlet at δ 4.1–4.2 ppm
  • IR : Oxadiazole C=N stretch at 1535 cm⁻¹

Alternative Route via Cyanogen Bromide-Mediated Cyclization

A modified approach replaces POCl₃ with cyanogen bromide (CNBr) for oxadiazole ring closure:

  • Reagents : 4-Methylcoumarinyl-7-oxyacetic hydrazide, CNBr
  • Conditions : Room temperature in methanol for 3 hours
  • Yield : 60–70%

This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the cyclization step:

  • Reagents : Hydrazide, substituted benzoic acid, montmorillonite K10 clay
  • Conditions : Microwave irradiation at 300 W for 15 minutes
  • Yield : 70–80%

Microwave synthesis reduces reaction time from 24 hours to 15 minutes while improving yields.

Comparative Analysis of Methods

Parameter Multi-Step (POCl₃) CNBr Method Microwave
Reaction Time 24–48 hours 3 hours 15 minutes
Yield 65–68% 60–70% 70–80%
Conditions Reflux, acidic Mild, room temp Solvent-free
Scalability High Moderate Limited

Characterization and Validation

Spectroscopic Confirmation

  • IR : Key peaks include coumarin C=O (1670–1820 cm⁻¹), oxadiazole C=N (1535 cm⁻¹), and ether C–O–C (1101 cm⁻¹).
  • ¹H NMR : Distinct signals for the coumarin methyl group (δ 2.1–2.3 ppm) and oxadiazole-linked CH₂ (δ 4.1–4.3 ppm).

Purity Assessment

Thin-layer chromatography (TLC) with ethyl acetate/hexane (7:3) confirms single-spot development (Rf = 0.74).

Challenges and Optimization Strategies

  • Side Reactions : Overheating during POCl₃-mediated cyclization can degrade the coumarin core. Controlled reflux (≤80°C) mitigates this.
  • Hydrazide Stability : The intermediate hydrazide is hygroscopic; storage under anhydrous conditions is critical.
  • Solvent Selection : Ethanol ensures solubility of both coumarin and oxadiazole intermediates, minimizing byproducts.

Industrial-Scale Considerations

For bulk synthesis, the multi-step POCl₃ method remains preferred due to:

  • Cost-Effectiveness : POCl₃ is cheaper than CNBr or microwave systems.
  • Established Protocols : Regulatory familiarity with POCl₃-based processes.

Emerging Trends

  • Flow Chemistry : Microreactors enable continuous synthesis, reducing POCl₃ handling risks.
  • Green Chemistry : Ionic liquids as recyclable solvents for the hydrazide step show promise.

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The phenyl group on the oxadiazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or chlorosulfonic acid can be used for aromatic substitution.

Major Products

    Oxidation: Quinones derived from the chromenone moiety.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Halogenated or sulfonated derivatives of the phenyl group.

Scientific Research Applications

4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Oxadiazole vs. Triazole Derivatives

A key structural analogue is 4-methyl-7-((5-phenyl-4H-1,2,4-triazol-3-yl)methoxy)-2H-benzopyran-2-one (Compound 14) , where the 1,2,4-oxadiazole ring is replaced with a 1,2,4-triazole .

Property Oxadiazole Derivative Triazole Derivative (Compound 14)
Heterocycle 1,2,4-Oxadiazole (two N, one O) 1,2,4-Triazole (three N)
Synthesis Likely requires harsher conditions (e.g., heating) Mild conditions (room temperature, acetic acid)
Molecular Formula Not explicitly provided C₁₉H₁₅N₃O₃
Molecular Weight Estimated ~349 g/mol 333 g/mol (m/z 333 [M+1]⁺)
Melting Point Not reported 220–222°C
Biological Activity Potential sphingosine-1-phosphate receptor modulation Antimicrobial (MICs vs. S. aureus, E. coli)

Key Differences:

  • Synthetic Accessibility : Triazole derivatives are synthesized under milder conditions (e.g., cyclization in acetic acid at room temperature), whereas oxadiazole formation often requires heating and anhydrides .

Physicochemical Properties

  • Spectral Signatures :
    • IR : The triazole derivative shows a characteristic >NH stretch at 3421 cm⁻¹, absent in the oxadiazole compound .
    • ¹H-NMR : Aromatic protons and the triazole NH (δ 11.68 ppm) are distinct markers .

Other Analogues

  • Substituted Triazoles : Derivatives with electron-withdrawing groups (e.g., chlorine at position 2 of the phenyl ring) showed enhanced antimicrobial activity, underscoring the role of substituents in bioactivity .

Biological Activity

4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR), supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a chromenone backbone substituted with a methoxy group linked to a phenyl-oxadiazole moiety. Its molecular formula is C18H16N2O3C_{18}H_{16}N_{2}O_{3} with a molecular weight of approximately 312.33 g/mol. The presence of the oxadiazole ring is significant as it is known for imparting various biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, derivatives similar to 4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
Compound AHepG235.58
Compound BMCF-75.55
Compound CHCT1161.82

The oxadiazole moiety has been associated with enhanced cytotoxicity against cancer cells, indicating its role in the design of effective anticancer agents.

The mechanisms through which these compounds exert their anticancer effects often involve the induction of apoptosis and cell cycle arrest. For example, compounds derived from oxadiazoles have been shown to activate caspases and modulate the expression of Bcl-2 family proteins, which are crucial in regulating apoptosis:

  • Caspase Activation : Studies demonstrated that certain derivatives significantly increased caspase-3 activity in treated HepG2 cells compared to controls.
  • Cell Cycle Analysis : Flow cytometry revealed that these compounds could induce G0/G1 phase arrest while decreasing the percentage of cells in the G2/M phase, indicating a potential mechanism for their antiproliferative effects.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole-containing compounds is heavily influenced by their structural features. Research indicates that:

  • The presence of electron-withdrawing groups on the phenyl ring enhances activity.
  • Substituents on the oxadiazole ring can either increase or decrease potency depending on their nature and position.

Case Studies

A notable study synthesized a series of oxadiazole derivatives and evaluated their anticancer activities against several cell lines. The findings revealed that specific substitutions on the oxadiazole ring led to variations in cytotoxic potency:

DerivativeCell LineIC50 (μM)Observations
5aHePG235.58Moderate activity
10cMCF71.82Superior activity compared to Doxorubicin

These results underscore the significance of careful structural modifications in enhancing the therapeutic efficacy of oxadiazole-based compounds.

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